molecular formula C16H19N3O B2829919 N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide CAS No. 2249206-65-1

N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide

Cat. No. B2829919
CAS RN: 2249206-65-1
M. Wt: 269.348
InChI Key: RPZJDCJPLMLMRS-UHFFFAOYSA-N
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Description

“N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known to possess a wide range of biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives are generally synthesized through condensation between 1,2-benzenediamine and aldehydes .


Molecular Structure Analysis

The compound contains a benzimidazole moiety, which is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, new benzimidazolyl-2-hydrazones were synthesized and found to have antiparasitic and antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide” would depend on its specific structure. Benzimidazole derivatives generally have good stability and can interact with various biological targets due to the presence of nitrogen atoms .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the target organism or system. Some benzimidazole derivatives have shown antiparasitic activity, possibly due to their ability to induce oxidative stress in parasites .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of “N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide” in medicine or other fields .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h2-4,8-9,11-12H,1,5-7,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZJDCJPLMLMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide

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